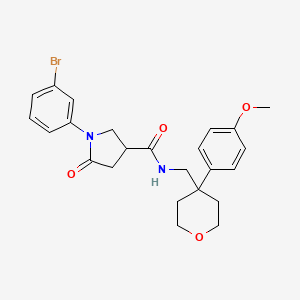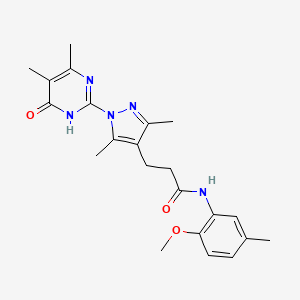![molecular formula C21H27FN6O2 B2430906 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione CAS No. 898409-03-5](/img/structure/B2430906.png)
7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O2 and its molecular weight is 414.485. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
Research has shown that certain derivatives of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione exhibit significant cardiovascular activities. For example, compounds with similar structures have been found to display strong prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Another area of application is in antihistaminic activity. Certain derivatives have shown effectiveness in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, with some compounds undergoing clinical trials for their potent antihistaminic properties (Pascal et al., 1985).
Antiasthmatic Agents
Compounds derived from 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione have also been investigated for their potential as antiasthmatic agents. Research in this area has focused on the synthesis and characterization of derivatives for their vasodilator activity, with significant results compared to standard treatments (Bhatia et al., 2016).
Antidepressant and Anxiolytic Properties
Research has also delved into the potential antidepressant and anxiolytic properties of these compounds. Certain derivatives have been identified as potent ligands for serotonin receptors and have shown promise in preliminary pharmacological studies as potential antidepressant and anxiolytic agents (Zagórska et al., 2016).
Inhibitors of Mycobacterium tuberculosis
In the field of infectious diseases, derivatives of this compound have been synthesized to target Mycobacterium tuberculosis. These compounds have shown promising activity against this bacterium, potentially offering new avenues for tuberculosis treatment (Konduri et al., 2020).
Luminescent Properties and Electron Transfer
Additionally, studies on derivatives of this compound have explored their luminescent properties and photo-induced electron transfer, which could have implications in various scientific fields (Gan et al., 2003).
Herbicidal Activity
Interestingly, some derivatives of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione have been synthesized and found to exhibit herbicidal activity. This indicates potential applications in agricultural science (Li et al., 2005).
Anticonvulsant Activity
Lastly, some derivatives have been researched for their anticonvulsant activity. These compounds were effective in animal models of epilepsy, indicating potential use in treating seizure disorders (Obniska et al., 2012).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVTQZASVRVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)


![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2430832.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2430833.png)
![Methyl 5-[(6-phenylpyrimidin-4-ylthio)methyl]furan-2-carboxylate](/img/structure/B2430834.png)
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)carbamate](/img/structure/B2430835.png)




![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)